molecular formula C₁₂H₁₁NO₃ B017842 8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one CAS No. 620592-45-2

8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one

Cat. No. B017842
CAS RN: 620592-45-2
M. Wt: 217.22 g/mol
InChI Key: MKAURAAKBUQECD-UHFFFAOYSA-N
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Description

8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one (8-nitro-THI) is a novel small molecule that has been studied for its potential applications in scientific research. It is a heterocyclic compound with a unique structure that enables it to act as a nitric oxide (NO) donor and act as an antioxidant. 8-nitro-THI has been studied for its potential uses in pharmacology and biochemistry, and it has been found to have a variety of biochemical and physiological effects. In

Scientific Research Applications

  • Organic Chemistry :

    • Functionalization of tetrahydro-benzodiazepin-ones through electrophilic aromatic substitution, where nitro-substituted derivatives were obtained, has been studied (Jančienė et al., 2003).
    • Synthesis of pyridine derivatives from nitropyrimidine by using various nitriles was explored, providing insight into synthetic routes for tetrahydro-nitropyridine derivatives (Charushin & Plas, 2010).
  • Medicinal Chemistry :

    • The study of antitubercular nitroimidazoles showed that certain nitro isomers lacked antitubercular activity, while others demonstrated significant potency, illustrating the impact of nitro-substitution on biological activity (Thompson et al., 2017).
  • Material Science and Applications :

    • Research on iridium and rhodium ethylene complexes containing a doubly linked cyclopentadienyl ligand provided insights into the synthesis of tetramethyl-tetrahydro-s-indacene derivatives (Chin et al., 2009).
    • The development of a fluorescent probe for nitric oxide detection based on difluoroboradiaza-s-indacene fluorophore highlighted the application in bioanalytical chemistry (Zhang et al., 2003).
  • Environmental Applications :

    • A study on corrosion inhibition in sea water by new diazine derivatives linked to nitro isatin moieties pointed towards applications in corrosion prevention (Ahmed et al., 2018).
  • Explosives Research :

    • The synthesis of nitropyrazolo[3,4-c]furazanate 5-oxide indicated potential applications as green primary or secondary explosives, demonstrating high energy and detonation performance (Tang et al., 2017).

properties

IUPAC Name

8-nitro-3,5,6,7-tetrahydro-2H-s-indacen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-10-5-4-8-6-7-2-1-3-9(7)12(11(8)10)13(15)16/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAURAAKBUQECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C(=O)CC3)C(=C2C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472183
Record name 8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one

CAS RN

620592-45-2
Record name 3,5,6,7-Tetrahydro-8-nitro-s-indacen-1(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=620592-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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